Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an allyl iodide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom and the allyl group. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications .
Biological Activity
Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a unique compound within the pyrazole family, characterized by its structural features that include an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C10H13IN2O2
- Molecular Weight : 320.13 g/mol
The presence of the ethyl ester enhances the compound's solubility and reactivity, which is beneficial for various chemical applications.
Structural Similarities
This compound shares structural similarities with several other pyrazole derivatives. The following table outlines some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | 0.76 |
Methyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | 75092-25-0 | 0.92 |
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | 6647-98-9 | 0.75 |
These compounds exhibit varying degrees of biological activity, influenced by their distinct substitution patterns.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains . The specific mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Pyrazole derivatives have been reported to possess antitumor properties by inhibiting key enzymes and pathways associated with cancer progression. Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has shown potential as an inhibitor of BRAF(V600E) and EGFR, which are critical targets in cancer therapy . In vitro studies have demonstrated that similar compounds can significantly reduce tumor cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory activity of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has been observed in various studies. For instance, compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases .
Study on Antimicrobial Efficacy
In a recent investigation, a series of pyrazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. Ethyl 1-allyl derivatives exhibited promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Mechanism Investigation
A study focusing on the mechanism of action revealed that Ethyl 1-allyl derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding suggests potential applications in developing novel anticancer therapies .
Properties
Molecular Formula |
C10H13IN2O2 |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
ethyl 4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3 |
InChI Key |
OOHSCIJXVSYBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)C)CC=C |
Origin of Product |
United States |
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